molecular formula C17H12IN3O5S B2818569 (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-38-5

(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2818569
CAS No.: 865198-38-5
M. Wt: 497.26
InChI Key: VRSSJAAYBXEINN-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H12IN3O5S and its molecular weight is 497.26. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

A series of compounds, including those related to benzothiazole-imino-benzoic acid Schiff Bases, have been synthesized and characterized, showing good antimicrobial activity against bacterial strains that cause infections in various parts of the body. These findings highlight the potential of benzothiazole derivatives in combating human epidemic-causing bacterial strains, suggesting a similar utility for (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate in antimicrobial applications (Mishra et al., 2019).

Synthesis and Characterization

Research on the synthesis of thiazole and imino compounds, including those structurally related to the compound , has led to the development of numerous derivatives with potential pharmaceutical applications. The processes involve various reactions that yield compounds with significant biological activity, including antimicrobial and antihypertensive activities. Such studies indicate the chemical versatility and potential applications of this compound in medicinal chemistry and drug design (Abdel-Wahab et al., 2008).

Antiviral Agents

Thiazolides, which share a core structural similarity with the compound , have been synthesized and shown to exhibit potent antiviral activity, particularly against hepatitis B virus replication. This suggests that derivatives of this compound could also be explored for their antiviral properties, potentially offering new avenues for the treatment of viral infections (Stachulski et al., 2011).

Nonlinear Optical Materials

Studies on amino-imino constitutional isomers derived from thiazole compounds have revealed differential behavior in nonlinear optical processes, highlighting the potential of such compounds in the development of new materials for optical applications. This area of research offers insights into the electronic and structural features that contribute to the nonlinear optical properties of thiazole derivatives, suggesting possible research directions for this compound in the field of materials science (Latorre et al., 2010).

Properties

IUPAC Name

methyl 2-[2-(2-iodobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O5S/c1-26-15(22)9-20-13-7-6-10(21(24)25)8-14(13)27-17(20)19-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSSJAAYBXEINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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